Ribonucleosidi 3'-fosfati

Ribonucleoside 3'-phosphates are intermediates in the biosynthesis of RNA and play a crucial role as precursors for nucleotide synthesis. These compounds are key players in various biological processes, including gene expression, protein synthesis, and cellular metabolism. They are typically generated from ribonucleosides via phosphorylation reactions catalyzed by specific enzymes such as kinases. The 3'-phosphate group is essential for the stability and function of these nucleoside derivatives within cells. Due to their importance in biochemistry and molecular biology research, ribonucleoside 3'-phosphates are widely used as tools in vitro for studying RNA synthesis, replication, and degradation mechanisms. Their application spans from academic research institutions to pharmaceutical companies seeking to develop novel therapeutic agents targeting RNA-related diseases.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

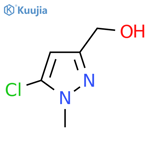

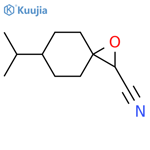

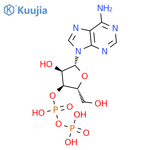

|

2(1H)-Pyrimidinone,4-amino-1-(3-O-phosphono-b-D-arabinofuranosyl)- | 14433-47-7 | C9H14N3O8P |

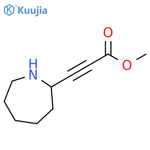

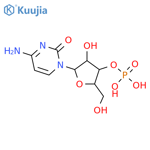

|

3'-Adenylic acid,5'-(dihydrogen phosphate), 5'-anhydride with sulfuric acid, tetralithium salt(9CI) | 102029-54-9 | C10H11Li4N5O13P2S |

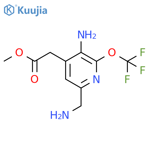

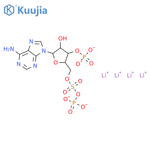

|

2'-Deoxyadenosine-3'-monophosphate sodium salt | 102832-10-0 | C10H14N5NaO6P |

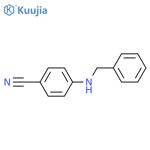

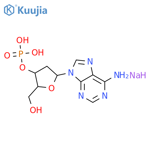

|

Guanosine-3'-monophosphate Disodium Salt (mixture of 2’&3’ isomers) | 6027-83-4 | C10H12N5Na2O8P |

|

3'-Guanylic acid,2'-deoxy- | 6220-62-8 | C10H14N5O7P |

|

2'-Deoxycytidine-3'-monophosphate free acid | 6220-63-9 | C9H14N3O7P |

|

(-)-Adenosine 3'-monophosphate hydrate | 699012-36-7 | C10H16N5O8P |

|

13050-93-6 | C10H15N5O10P2 | |

|

3'-AMP(2-) | 135245-29-3 | C10H12N5O7P |

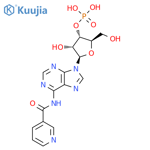

|

958779-80-1 | C16H17N6O8P |

Letteratura correlata

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Fornitori consigliati

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati